

Chemical Identity & Structural Analysis[3]

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Compound of Interest

Compound Name:	<i>Tert-butyl 4,4,4-trifluoro-3-oxobutanoate</i>
CAS No.:	26717-75-9
Cat. No.:	B3189019

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The compound is characterized by a central

-keto ester moiety flanked by a benzyl group. This structure imparts high reactivity at the C2 (active methylene) and C3 (ketone) positions, facilitating Knorr condensations and alkylation reactions.

Attribute	Detail
IUPAC Name	Ethyl 3-oxo-4-phenylbutanoate
Common Synonyms	Ethyl 4-phenylacetoacetate; 3-Oxo-4-phenylbutyric acid ethyl ester
CAS Number	718-08-1
Molecular Formula	
Molecular Weight	206.24 g/mol
SMILES	<chem>CCOC(=O)CC(=O)Cc1ccccc1</chem>
InChIKey	BOZNXWQZCYZCSH-UHFFFAOYSA-N
Structural Distinction	<p>Critical Note: Distinct from Ethyl 3-oxo-2-phenylbutanoate (CAS 5413-05-8), where the phenyl group is at the</p> <p>-position.[3][6] CAS 718-08-1 carries the phenyl group at the</p> <p>-position relative to the ester.</p>

Physicochemical Properties[1][4]

Data below represents aggregated experimental and predicted values suitable for process engineering and analytical method development.

Property	Value / Description	Condition / Context
Physical State	Liquid	Colorless to pale yellow; characteristic ester odor.
Density	g/cm ³	Predicted @ 20°C.
Boiling Point	~290°C (760 mmHg)	Theoretical. Typically distilled under high vacuum (~130-140°C @ 1-2 mmHg) to prevent decomposition.
Solubility	High	Ethanol, DMSO, DMF, Chloroform, Ethyl Acetate.
Solubility (Water)	Low / Insoluble	Lipophilic nature ().
pKa	~11.0	Active methylene protons (C2).
Flash Point	>110°C	Closed cup (Predicted).
Stability	Moisture Sensitive	Susceptible to hydrolysis; store under inert atmosphere (Argon/Nitrogen).

Synthesis & Manufacturing Protocols

Validated Laboratory Synthesis (Meldrum's Acid Route)

The most robust laboratory-scale synthesis avoids the use of unstable phenacyl chlorides, instead utilizing the acylating power of Meldrum's acid. This route offers high yield and purity.^[4]^[5]^[7]

Reaction Scheme:

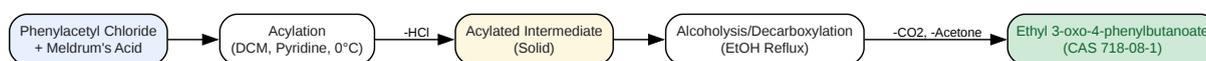
- Acylation: Phenylacetyl chloride reacts with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of pyridine.^[7]^[8]

- Alcoholysis: The acylated intermediate undergoes ring opening and decarboxylation upon refluxing with ethanol.

Protocol:

- Preparation: In a dry 500 mL round-bottom flask, dissolve Meldrum's acid (1.0 eq) and anhydrous pyridine (2.4 eq) in dry Dichloromethane (DCM). Cool to 0°C under .
- Addition: Add Phenylacetyl chloride (1.0 eq) dropwise over 30 minutes. Maintain temperature <5°C.
- Reaction: Stir at 0°C for 1 hour, then warm to ambient temperature for 2 hours.
- Workup 1: Wash the organic layer with 2N HCl (to remove pyridine), then water. Dry over and concentrate in vacuo to yield the acylated solid intermediate.
- Reflux: Dissolve the intermediate in anhydrous Ethanol (10 volumes). Reflux for 3-4 hours.
- Purification: Concentrate the ethanol solution. Purify the resulting oil via vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).

Visualization of Synthetic Workflow



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Caption: Step-wise synthesis via Meldrum's acid acylation, ensuring regioselectivity and minimizing side products.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

- NMR (400 MHz, CDCl₃):
 - 7.20–7.35 (m, 5H, Ar-H)
 - 4.18 (q, 2H, CH₂)
 - 3.82 (s, 2H, CH₂) – Distinctive benzylic singlet
 - 3.44 (s, 2H, CH₂) – Active methylene singlet
 - 1.25 (t, 3H, CH₃)
- Mass Spectrometry (GC-MS):
 - Molecular Ion (M⁺): m/z 206
 - Base Peak: Often m/z 91 (Tropylium ion, C₇H₇⁺) or m/z 118 (loss of ethyl acetate fragment).

Biological Relevance & Applications[4][5][10][11] Heterocycle Synthesis (Medicinal Chemistry)

The primary utility of CAS 718-08-1 in drug development is as a "C3-C4-C5" synthon for heterocyclic rings.

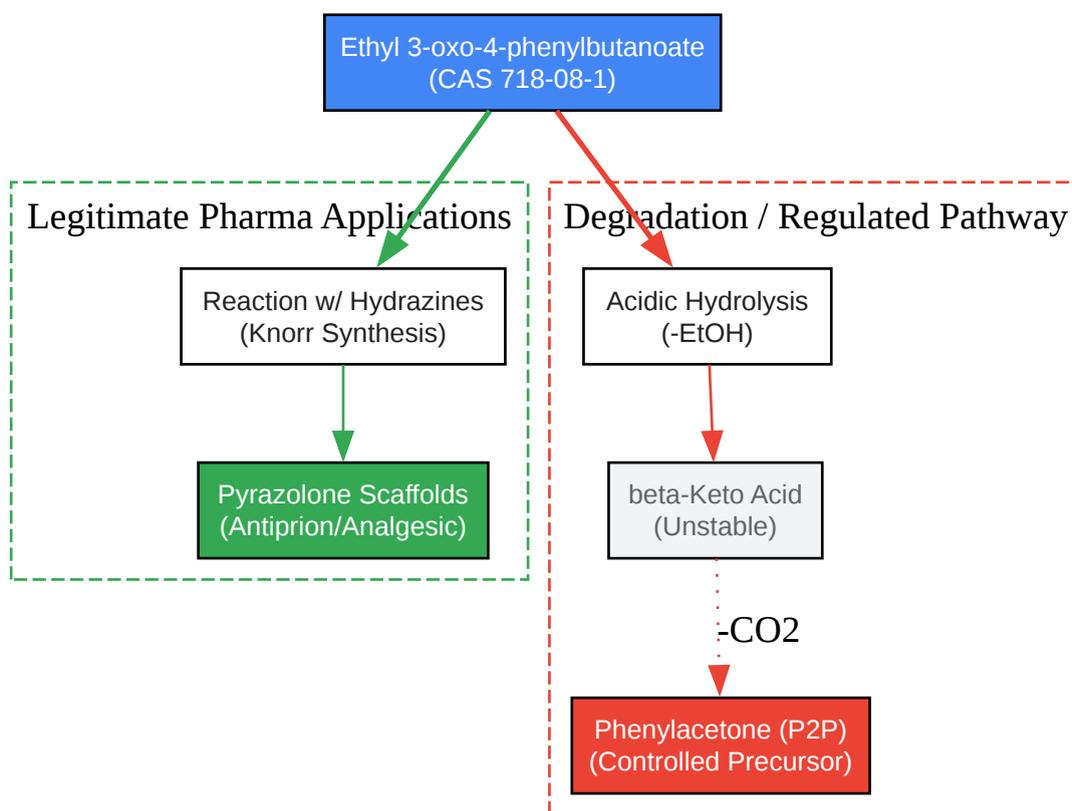
- **Pyrazolones:** Reaction with hydrazines (e.g., phenylhydrazine) yields 3-benzyl-pyrazol-5-ones. These scaffolds are investigated for antiprion activity and as free-radical scavengers (Edaravone analogs).
- **Pyrimidines:** Condensation with ureas or amidines generates pyrimidinone derivatives, relevant in kinase inhibitor research (e.g., GSK-3 modulators).

Regulatory & Safety Context (Critical)

Researchers must be aware that CAS 718-08-1 is chemically related to "designer precursors" (like MAPA/APAAN) used in the illicit manufacture of Phenylacetone (P2P).

- **Mechanism of Concern:** Acidic hydrolysis of CAS 718-08-1 yields 3-oxo-4-phenylbutanoic acid, which spontaneously decarboxylates to Phenylacetone (P2P).
- **Compliance:** While not universally scheduled as a List I chemical in all jurisdictions (unlike MAPA), it is closely monitored. Legitimate research use requires strict inventory tracking to prevent diversion.

Divergent Reactivity Diagram



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Caption: Bifurcation of chemical utility: Legitimate heterocycle formation vs. hydrolytic degradation to controlled precursors.

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at 2-8°C (refrigerated) is recommended to prevent slow hydrolysis. Keep under inert gas.

- Disposal: Incineration in a licensed chemical disposal facility. Do not discharge into drains due to potential biological activity of metabolites.

References

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